3-(3,4-dimethoxyphenyl)-7-hydroxy-2-methyl-8-(piperidin-1-ylmethyl)-4H-chromen-4-one
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Overview
Description
3-(3,4-dimethoxyphenyl)-7-hydroxy-2-methyl-8-(piperidin-1-ylmethyl)-4H-chromen-4-one is a complex organic compound belonging to the chromen-4-one class
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the construction of the chromen-4-one core One common approach is the condensation of 3,4-dimethoxyphenylacetic acid with salicylaldehyde under acidic conditions to form the chromen-4-one skeleton
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be optimized for scale and efficiency. This might involve the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The hydroxyl group at the 7-position can be oxidized to form a ketone.
Reduction: : The chromen-4-one core can be reduced to form a dihydrochromen-4-one derivative.
Substitution: : The piperidinylmethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include chromium(VI) oxide and Dess-Martin periodinane.
Reduction: : Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: : Nucleophilic substitution reactions typically require strong bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: : Formation of 7-hydroxy-2-methyl-8-(piperidin-1-ylmethyl)-4H-chromen-4-one-7-one.
Reduction: : Formation of 7-hydroxy-2-methyl-8-(piperidin-1-ylmethyl)-dihydrochromen-4-one.
Substitution: : Formation of derivatives with various nucleophiles replacing the piperidinylmethyl group.
Scientific Research Applications
Chemistry: : It can serve as a building block for the synthesis of more complex molecules.
Biology: : It may be used as a probe to study biological systems, particularly those involving chromen-4-one derivatives.
Medicine: : Its biological activity could be explored for potential therapeutic uses, such as anti-inflammatory or antioxidant properties.
Industry: : It might be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific biological targets. For example, if it acts as an antioxidant, it might neutralize free radicals through donation of hydrogen atoms. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
This compound is unique due to its specific combination of functional groups and structural features. Similar compounds might include other chromen-4-one derivatives or molecules with similar substituents. the presence of the piperidinylmethyl group and the specific positions of the hydroxyl and methoxy groups set it apart.
List of Similar Compounds
3-(3,4-dimethoxyphenyl)propanoic acid
7-hydroxy-2-methyl-4H-chromen-4-one
Piperidinylmethyl-substituted chromen-4-ones
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-7-hydroxy-2-methyl-8-(piperidin-1-ylmethyl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO5/c1-15-22(16-7-10-20(28-2)21(13-16)29-3)23(27)17-8-9-19(26)18(24(17)30-15)14-25-11-5-4-6-12-25/h7-10,13,26H,4-6,11-12,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFNVJYADLRVKND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN3CCCCC3)C4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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